molecular formula C12H14F2O3 B7941340 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane

Katalognummer: B7941340
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: AXSDEXWHRKBIGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with an ethyl group linked to a 3,4-difluorophenoxy moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the dioxane ring, making it relevant in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name

2-[2-(3,4-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c13-10-3-2-9(8-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSDEXWHRKBIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane features a dioxane ring substituted with a phenoxy group containing difluoro substituents. This unique configuration enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is known to act as an inhibitor of certain pathways, potentially influencing processes such as inflammation and cell proliferation. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Antibacterial Activity

Research indicates that 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential comparable to standard antibiotics:

Bacterial Strain MIC (µg/mL) Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

These results highlight the compound's potential as a therapeutic agent in combating bacterial infections .

Anticancer Activity

The compound's anticancer properties have also been explored. In studies involving various cancer cell lines, it was observed that the compound induced apoptosis and inhibited cell growth. The IC50 values for different cancer types are summarized below:

Cell Line IC50 (µM)
MCF-712.41
HCT-1169.71
HepG220.19
PC37.36

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

  • Inhibition of T3SS in Pseudomonas aeruginosa : A study investigated the effect of phenoxyacetamide derivatives on the type III secretion system (T3SS) in Pseudomonas aeruginosa. The results indicated that structural modifications significantly influenced the inhibitory activity against T3SS without affecting bacterial growth rates . This highlights the importance of substituent positioning in enhancing biological activity.
  • Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of similar dioxane derivatives on breast cancer cell lines. The results showed that these compounds could alter cell morphology and induce significant cell death at varying concentrations .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds related to the phenoxyacetamide scaffold, which includes 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane. Research indicates that derivatives of this compound can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant virulence factor in bacterial infections. The structure-activity relationship (SAR) studies have shown that modifications to the phenoxy group can significantly impact antibacterial potency. For instance, specific substitutions on the aromatic rings were found to enhance inhibitory activity against T3SS, with some compounds exhibiting IC50 values less than 1 µM .

Structure-Activity Relationships

The optimization of structural features has been critical in enhancing the activity of these compounds. For example, variations in substituents on the phenyl ring led to substantial differences in potency. Compounds with fluorine substitutions demonstrated varied activity levels compared to their chloro counterparts . This insight is vital for the design of new antibacterial agents that target resistant strains of bacteria.

Solubility and Stability

The incorporation of 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane into drug formulations has been explored for its favorable solubility and stability profiles. The dioxane moiety contributes to improved solubility in aqueous environments, which is crucial for oral bioavailability and effective drug delivery systems. Studies have indicated that such compounds can enhance the pharmacokinetic properties of drugs when used as excipients or active pharmaceutical ingredients (APIs) .

Combination Therapies

In combination therapies, this compound can be used alongside other antibiotics to enhance efficacy against multi-drug resistant bacteria. The synergistic effects observed with certain combinations suggest that 2-[2-(3,4-difluoro-phenoxy)ethyl]-1,3-dioxane could play a critical role in developing new treatment regimens for resistant infections .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityIdentified structure-activity relationships that enhance T3SS inhibition in Pseudomonas aeruginosa with IC50 values < 1 µM .
Study 2Drug FormulationDemonstrated improved solubility and stability when incorporated into drug formulations .
Study 3Metabolic DisordersExplored potential antidiabetic effects based on structural analogs .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent and Ring Modifications

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituent(s) on Phenoxy Ring Size Molecular Formula Molecular Weight
2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane 3,4-difluoro 6-membered C₁₂H₁₃F₂O₃ 258.23*
2-(4-Chlorophenyl)-1,3-dioxane 4-chloro 6-membered C₁₀H₁₁ClO₂ 198.65
2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane 2,3,4-trifluoro 6-membered C₁₂H₁₃F₃O₃ 262.23
2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane 3,5-dichloro 6-membered C₁₂H₁₃Cl₂O₃ 277.14
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-difluoro 5-membered C₁₁H₁₁F₂O₃ 238.20

*Calculated based on analogous compounds.

Key Observations:

Halogen Substituent Effects: Fluorine (high electronegativity, small atomic radius) enhances stability and lipophilicity compared to chlorine.

Ring Size Differences :

  • 1,3-Dioxane (6-membered) : Lower ring strain compared to 1,3-dioxolane (5-membered), leading to higher thermal stability .
  • 1,3-Dioxolane (5-membered) : Increased ring strain may enhance reactivity in ring-opening reactions, as seen in biodegradation studies (e.g., 1,4-dioxane derivatives degrade slower than dioxolanes ).

Physicochemical and Reactivity Comparisons

Table 2: Inferred Properties Based on Structural Analogues
Property 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxane 2-(4-Chlorophenyl)-1,3-dioxane 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane
Solubility Moderate in polar solvents (dioxane backbone) Low (chloro group increases hydrophobicity) Higher due to smaller ring and fluorine
Stability High (6-membered ring, C-F bond strength) Moderate Lower (5-membered ring strain)
Biodegradation Potential Likely slow (C-F bonds resist cleavage) Faster (C-Cl bonds more reactive) Faster (ring strain facilitates breakdown)
Supporting Evidence:
  • C-H Bond Dissociation Energies : 1,3-dioxane (93.2 kcal/mol) vs. 1,3-dioxolane (90.0 kcal/mol), indicating higher stability for the 6-membered ring .
  • Microbial Degradation : Fluorinated compounds like 1,4-dioxane derivatives show delayed biodegradation due to strong C-F bonds, whereas chloro-substituted analogs degrade faster .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.